5-chloro-N-cyclobutyl-2-methylaniline
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Overview
Description
5-Chloro-N-cyclobutyl-2-methylaniline is an organic compound with the molecular formula C11H14ClN It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 5-position, a cyclobutyl group at the nitrogen atom, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-cyclobutyl-2-methylaniline typically involves the following steps:
Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group, forming 5-amino-2-methylaniline.
Chlorination: The amino group is chlorinated to form 5-chloro-2-methylaniline.
Cyclobutylation: Finally, the chlorine-substituted aniline is reacted with cyclobutylamine to introduce the cyclobutyl group at the nitrogen atom, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-cyclobutyl-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
5-Chloro-N-cyclobutyl-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-cyclobutyl-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylaniline: Similar structure but lacks the cyclobutyl group.
N-Cyclobutyl-2-methylaniline: Similar structure but lacks the chlorine atom at the 5-position.
2-Methylaniline: Lacks both the chlorine atom and the cyclobutyl group.
Uniqueness
5-Chloro-N-cyclobutyl-2-methylaniline is unique due to the presence of both the chlorine atom and the cyclobutyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
5-chloro-N-cyclobutyl-2-methylaniline |
InChI |
InChI=1S/C11H14ClN/c1-8-5-6-9(12)7-11(8)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3 |
InChI Key |
OFKQZHKDKZRBNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2CCC2 |
Origin of Product |
United States |
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